7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique triazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multiple steps:
Formation of the Triazatetracyclic Core: The initial step involves the construction of the triazatetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions under controlled conditions.
Introduction of Substituents: The 2-methoxyethyl and 3-methoxyphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the desired triazatetracyclic structure. This step may require the use of specific catalysts and high temperatures to ensure complete cyclization and functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the triazatetracyclic core, often using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings. Reagents such as halogens and alkylating agents are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazatetracyclic structure may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for pharmaceutical development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione: This compound itself.
7-(2-ethoxyethyl)-2-(3-ethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione: A similar compound with ethoxy groups instead of methoxy groups.
7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-dione: A similar compound with a different oxidation state.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazatetracyclic core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-2-(3-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C24H21N3O5/c1-31-11-10-27-22-19(23(29)26-24(27)30)17(13-6-5-7-14(12-13)32-2)18-20(25-22)15-8-3-4-9-16(15)21(18)28/h3-9,12,17,25H,10-11H2,1-2H3,(H,26,29,30) |
InChI Key |
DUQKTQLONSFLBV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C(=O)NC1=O |
Origin of Product |
United States |
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